Cas no 2694745-45-2 (3-(difluoromethoxy)-1-methyl-1H-pyrazole)

3-(Difluoromethoxy)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by the presence of a difluoromethoxy group at the 3-position and a methyl substituent on the nitrogen atom. This structural motif imparts enhanced stability and lipophilicity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The difluoromethoxy group contributes to improved metabolic resistance and bioavailability, while the pyrazole core offers versatility in heterocyclic chemistry. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in the development of bioactive compounds. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong bases.
3-(difluoromethoxy)-1-methyl-1H-pyrazole structure
2694745-45-2 structure
Product Name:3-(difluoromethoxy)-1-methyl-1H-pyrazole
CAS No:2694745-45-2
MF:C5H6F2N2O
MW:148.110747814178
MDL:MFCD34474873
CID:5626620
PubChem ID:19424663
Update Time:2025-06-09

3-(difluoromethoxy)-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-(difluoromethoxy)-1-methyl-
    • 3-(difluoromethoxy)-1-methyl-1H-pyrazole
    • EN300-28310559
    • 2694745-45-2
    • 3-(difluoromethoxy)-1-methylpyrazole
    • SCHEMBL6819010
    • JABNNLRVQSAZBG-UHFFFAOYSA-N
    • MDL: MFCD34474873
    • Inchi: 1S/C5H6F2N2O/c1-9-3-2-4(8-9)10-5(6)7/h2-3,5H,1H3
    • InChI Key: JABNNLRVQSAZBG-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC(OC(F)F)=N1

Computed Properties

  • Exact Mass: 148.04481914g/mol
  • Monoisotopic Mass: 148.04481914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 174.1±30.0 °C(Predicted)
  • pka: 0.01±0.10(Predicted)

3-(difluoromethoxy)-1-methyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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3-(difluoromethoxy)-1-methyl-1H-pyrazole
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$1357.0 2023-09-07
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3-(difluoromethoxy)-1-methyl-1H-pyrazole
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Enamine
EN300-28310559-0.1g
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